An In-depth Technical Guide to 3'-Chloro-3-phenylpropiophenone (CAS: 34841-35-5)
An In-depth Technical Guide to 3'-Chloro-3-phenylpropiophenone (CAS: 34841-35-5)
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive technical overview of 3'-Chloro-3-phenylpropiophenone, a key chemical intermediate. The information is structured to deliver actionable insights, from fundamental properties to detailed synthetic protocols and applications, grounded in scientific literature and established methodologies.
Core Compound Identification and Properties
3'-Chloro-3-phenylpropiophenone, also known by synonyms such as 1-(3-Chlorophenyl)-1-propanone and 3-Chlorophenyl Ethyl Ketone, is an aromatic ketone with the chemical formula C₉H₉ClO.[1][2][3] Its strategic importance lies in its utility as a versatile building block in the synthesis of more complex molecules, particularly within the pharmaceutical industry.[4][5]
The compound typically appears as a white to off-white or pale yellow crystalline solid.[4][5] Its structure, featuring a reactive carbonyl group and a chlorinated aromatic ring, makes it a valuable intermediate for a variety of chemical transformations including condensations, alkylations, and the formation of heterocyclic structures.[4][5]
Table 1: Physicochemical and Identification Data
| Property | Value | Source(s) |
| CAS Number | 34841-35-5 | [6] |
| Molecular Formula | C₉H₉ClO | [6] |
| Molecular Weight | 168.62 g/mol | [6] |
| Appearance | White to off-white crystalline powder/solid | [2][4] |
| Melting Point | 45-47 °C | |
| Boiling Point | 124 °C at 14 mmHg | |
| Solubility | Soluble in MDC, chloroform, EDC; Insoluble in water | [4][5] |
| SMILES String | CCC(=O)c1cccc(Cl)c1 | |
| InChI Key | PQWGFUFROKIJBO-UHFFFAOYSA-N | [4] |
Synthesis Methodologies: Pathways to a Key Intermediate
The synthesis of 3'-Chloro-3-phenylpropiophenone can be achieved through several routes. The selection of a specific pathway is often dictated by factors such as starting material availability, desired scale, and economic viability. Two prevalent methods are detailed below.
Method 1: Friedel-Crafts Acylation of Chlorobenzene
A foundational approach for synthesizing aromatic ketones is the Friedel-Crafts acylation.[7] This electrophilic aromatic substitution reaction involves the introduction of an acyl group onto an aromatic ring. In the context of 3'-Chloro-3-phenylpropiophenone, this would involve the acylation of chlorobenzene.
The chloro substituent on the benzene ring is an ortho, para-director, meaning the acylation will primarily yield a mixture of the ortho and para isomers, with the para isomer typically being the major product due to less steric hindrance.[7] While this method is fundamental, achieving the specific meta-substitution of 3'-Chloro-3-phenylpropiophenone requires starting with a meta-directing group or utilizing a different synthetic strategy.
A related and effective Friedel-Crafts synthesis for a similar compound, 3-chloropropiophenone, involves the reaction of benzene with 3-chloropropionyl chloride in the presence of a Lewis acid catalyst like aluminum chloride (AlCl₃).[8][9]
Conceptual Workflow: Friedel-Crafts Acylation
Caption: Generalized workflow for Friedel-Crafts acylation synthesis.
Method 2: Grignard Reaction with 3-Chlorobenzonitrile
A more direct route to 3'-Chloro-3-phenylpropiophenone involves the use of a Grignard reagent. This organometallic reaction allows for the formation of a carbon-carbon bond by reacting an organomagnesium halide with an electrophile, in this case, a nitrile.
Detailed Experimental Protocol:
This protocol is adapted from a documented synthesis of 3'-chloropropiophenone.[10]
-
Grignard Reagent Preparation:
-
In a three-necked, nitrogen-purged round-bottomed flask equipped with a condenser, dropping funnel, and magnetic stirrer, add 4.86 g (0.2 mol) of magnesium turnings and 30 ml of dry diethyl ether.
-
Add a small crystal of iodine to initiate the reaction.
-
Slowly add a solution of 21.8 g (0.2 mol) of ethyl bromide in 30 ml of dry diethyl ether from the dropping funnel.
-
Once the addition is complete, heat the mixture under reflux for one hour to ensure complete formation of the ethylmagnesium bromide reagent. Allow the mixture to cool to room temperature.
-
-
Reaction with Nitrile:
-
Slowly add a solution of 16.51 g (0.12 mol) of 3-chlorobenzonitrile in 70 ml of dry diethyl ether to the prepared Grignard reagent. A significant amount of precipitate will form.
-
Stir the reaction mixture overnight at ambient temperature.
-
-
Hydrolysis and Workup:
-
Cool the reaction mixture in an ice bath.
-
Slowly hydrolyze the mixture by adding 50 ml of water, followed by approximately 100 ml of 6N hydrochloric acid until the pH is acidic.
-
Stir the mixture for 1.5 hours.
-
Transfer the mixture to a separatory funnel and extract the product with ethyl acetate.
-
Wash the combined organic extracts twice with water, dry over anhydrous sodium sulfate, and concentrate using a rotary evaporator.
-
-
Purification:
-
The resulting crude product can be further purified by vacuum distillation or recrystallization to yield 3'-chloropropiophenone.[10]
-
Chemical Reactivity and Synthetic Utility
The chemical behavior of 3'-Chloro-3-phenylpropiophenone is dominated by its two primary functional groups: the ketone and the aryl chloride.
Reactions at the Ketone Group
The carbonyl group is susceptible to nucleophilic attack and can undergo a wide range of reactions. A particularly important transformation is its reduction to a secondary alcohol, which introduces a chiral center.
-
Asymmetric Reduction: Biocatalyzed asymmetric reduction of 3'-chloropropiophenone can produce (S)-3-chloro-1-phenylpropanol, a valuable chiral building block for synthesizing antidepressant drugs.[11]
Reactions at the Alpha-Carbon
The carbon atom adjacent to the carbonyl group (the α-carbon) is activated and can be halogenated under acidic conditions.[12][13] This α-halogenation introduces another reactive site into the molecule, further expanding its synthetic potential. For example, α-Bromo-3'-Chloropropiophenone is a key intermediate in the synthesis of Bupropion.[14]
Mechanism: Acid-Catalyzed Alpha-Halogenation
Caption: Mechanism of acid-catalyzed α-halogenation of a ketone.
Applications in Drug Development
3'-Chloro-3-phenylpropiophenone is a crucial intermediate in the synthesis of several active pharmaceutical ingredients (APIs).[4][15] Its structure is a scaffold for building molecules with significant therapeutic effects.
-
Bupropion: This compound is a key starting material for the synthesis of Bupropion, an antidepressant also used for smoking cessation. The synthesis involves the α-bromination of 3'-chloropropiophenone followed by reaction with t-butylamine.[14]
-
Dapoxetine: It serves as a reactant in the synthesis of (S)-Dapoxetine, a selective serotonin reuptake inhibitor (SSRI) used to treat premature ejaculation.[11]
-
Other CNS-Active Agents: Due to its reactive nature, it is a versatile building block for a range of agents active in the central nervous system (CNS).[4]
Logical Flow: Role as a Pharmaceutical Intermediate
Caption: Synthetic pathway from intermediate to API.
Analytical Characterization
Accurate identification and purity assessment of 3'-Chloro-3-phenylpropiophenone are critical. Standard analytical techniques provide a detailed fingerprint of the molecule. While a full spectrum is not provided here, typical data from techniques like Nuclear Magnetic Resonance (NMR) spectroscopy for a related isomer, 3-chloropropiophenone, offer valuable insights.[8]
Table 2: Representative Analytical Data (for 3-Chloropropiophenone, C₉H₉ClO)
| Technique | Data Points | Source |
| ¹H NMR | (400 MHz, CDCl₃): δ (ppm) = 7.98–7.93 (m, 2H, ArH); 7.61–7.56 (m, 1H, ArH); 7.51–7.45 (m, 2H, ArH); 3.92 (t, J = 6.8 Hz, 2H); 3.45 (t, J = 6.7 Hz, 2H) | [8] |
| ¹³C NMR | (100 MHz, CDCl₃): δ (ppm) = 196.78 (CO); 136.45 (C); 133.65, 128.84, 128.14 (CH); 41.36, 38.79 (CH₂) | [8] |
| Purity (GC) | Chromatographic purity by GC can be as high as 99.87%. | [4] |
Safety and Handling
As with any chemical reagent, proper handling of 3'-Chloro-3-phenylpropiophenone is essential to ensure laboratory safety.
-
Hazards: The compound is classified as causing skin irritation, serious eye irritation, and may cause respiratory irritation.[16]
-
Personal Protective Equipment (PPE): Always wear appropriate protective equipment, including safety goggles, chemical-resistant gloves, and a lab coat.[16][17]
-
Handling: Use in a well-ventilated area, such as a fume hood, to minimize inhalation of dust or vapors. Avoid contact with skin, eyes, and clothing. Wash hands thoroughly after handling.[17]
-
Storage: Store in a tightly closed container in a cool, dry, and well-ventilated area away from incompatible substances like strong oxidizing agents.[17][18]
In case of exposure, follow standard first-aid procedures: flush eyes with water for at least 15 minutes, wash skin with soap and water, and move to fresh air if inhaled. Seek medical attention if irritation persists.[16][19]
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